1-(4-Ethoxybenzyl)pyrrolidin-3-amine
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various compounds, including Cp*Ir complexes . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 1-(4-Ethoxybenzyl)pyrrolidin-3-amine is C13H20N2O. It has a molecular weight of 220.31 g/mol. The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, are often involved in various chemical reactions. For instance, they can undergo reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .Future Directions
Pyrrolidine derivatives, including 1-(4-Ethoxybenzyl)pyrrolidin-3-amine, are of great interest in drug discovery due to their potential therapeutic applications . Future research may focus on exploring the pharmacological activities of these compounds and developing new synthetic methods for their preparation .
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-5-3-11(4-6-13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQPPUVZDFFFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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